

Application Notes and Protocols: Long-Term Stability of SHR-1819 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CDD-1819	
Cat. No.:	B12383230	Get Quote

Note to the Reader: As of November 2025, detailed public information regarding the long-term stability of the anti-IL-4Rα monoclonal antibody SHR-1819 in solution, including specific formulation details and degradation pathways, is not available in the public domain. The following application notes and protocols are therefore based on established principles and common practices for ensuring the stability of therapeutic monoclonal antibodies. These should be regarded as a general framework and not as a validated protocol for SHR-1819. Researchers, scientists, and drug development professionals are advised to perform their own stability studies to determine the optimal storage and handling conditions for SHR-1819.

Introduction

SHR-1819 is a novel humanized monoclonal antibody that targets the alpha subunit of the interleukin-4 receptor (IL-4Rα).[1][2][3] By blocking IL-4Rα, SHR-1819 can inhibit the signaling of both IL-4 and IL-13, two key cytokines involved in type 2 inflammatory diseases such as atopic dermatitis and asthma.[1][4][5] The long-term stability of SHR-1819 in solution is a critical quality attribute that ensures its safety, efficacy, and shelf-life. This document provides a general overview of the factors affecting the stability of monoclonal antibodies like SHR-1819 and outlines protocols for assessing their stability over time.

Factors Affecting Monoclonal Antibody Stability

The stability of a monoclonal antibody in solution can be influenced by a variety of physical and chemical factors:

- Temperature: Both high and low temperatures can induce degradation. Freezing and thawing cycles can lead to aggregation.
- pH: The pH of the solution is critical for maintaining the native conformation of the antibody.
 Deviations from the optimal pH can lead to denaturation and aggregation.
- Excipients: Formulation components such as buffers, salts, sugars, and surfactants play a crucial role in stabilizing the antibody.
- Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the antibody's structure and function.
- Light Exposure: Exposure to light, particularly UV light, can cause photo-degradation.
- Mechanical Stress: Agitation or shear stress during manufacturing, shipping, and handling can induce aggregation.

Hypothetical Long-Term Stability Data

The following table represents a hypothetical summary of a long-term stability study for an SHR-1819 solution. This data is for illustrative purposes only and is not based on actual experimental results for SHR-1819.

Storage Condition	Time Point	Purity by SEC- HPLC (%)	Monomer Content (%)	Potency (Relative to Reference)
2-8°C	0 Months	99.5	99.2	100%
3 Months	99.3	99.0	98%	
6 Months	99.1	98.8	97%	_
12 Months	98.8	98.5	95%	_
24 Months	98.2	97.9	92%	_
25°C / 60% RH	0 Months	99.5	99.2	100%
1 Month	98.0	97.5	90%	
3 Months	96.5	95.8	82%	_
6 Months	94.2	93.1	70%	_
40°C / 75% RH	0 Months	99.5	99.2	100%
1 Month	95.1	94.0	75%	
3 Months	89.8	88.2	55%	_

Experimental Protocols

The following are generalized protocols for key experiments used to assess the stability of monoclonal antibodies.

Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis

Purpose: To separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) from the monomeric antibody.

Methodology:

- System Preparation: Equilibrate an HPLC system with a suitable size exclusion column (e.g., TSKgel G3000SWxl) with a mobile phase such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
- Sample Preparation: Dilute the SHR-1819 solution to a concentration of approximately 1 mg/mL in the mobile phase.
- Injection: Inject a fixed volume (e.g., 20 μL) of the prepared sample onto the column.
- Elution: Elute isocratically at a flow rate of 0.5 mL/min for 30 minutes.
- Detection: Monitor the eluate at a UV wavelength of 280 nm.
- Data Analysis: Integrate the peak areas corresponding to aggregates, monomer, and fragments. Calculate the percentage of each species relative to the total peak area.

Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) for Charge Variant Analysis

Purpose: To separate and quantify charge variants of the antibody, such as acidic and basic species, which can arise from modifications like deamidation or isomerization.

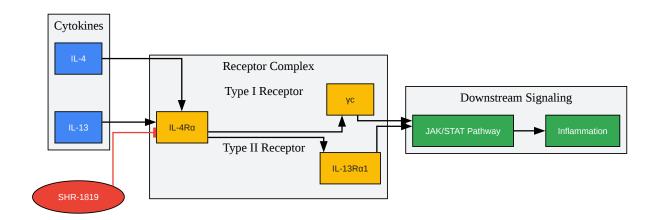
Methodology:

- System Preparation: Equilibrate an HPLC system with a cation exchange column (e.g., ProPac WCX-10) with a low salt mobile phase (e.g., 20 mM MES, pH 6.0).
- Sample Preparation: Dilute the SHR-1819 solution to approximately 1 mg/mL in the low salt mobile phase.
- Injection: Inject a fixed volume (e.g., 50 μL) of the prepared sample.
- Elution: Apply a linear salt gradient from the low salt mobile phase to a high salt mobile phase (e.g., 20 mM MES, 500 mM NaCl, pH 6.0) over 40 minutes at a flow rate of 1.0 mL/min.
- Detection: Monitor the eluate at a UV wavelength of 280 nm.

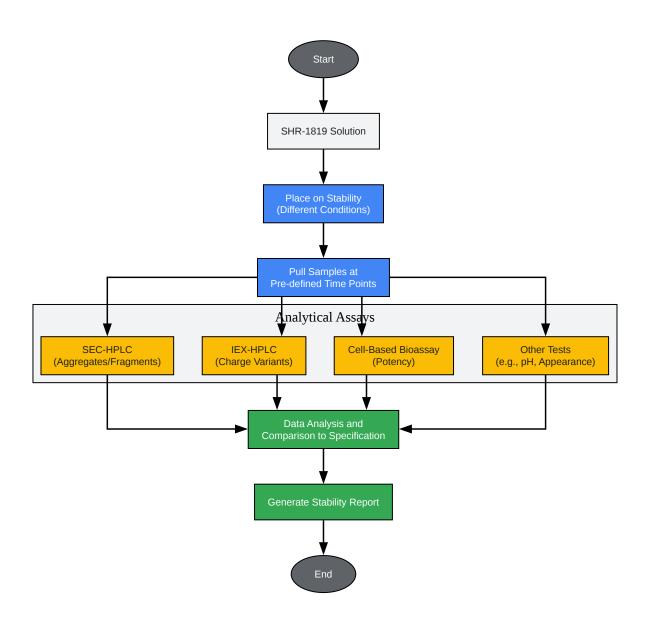
 Data Analysis: Integrate the peak areas for the main peak and any pre-peaks (acidic variants) and post-peaks (basic variants).

Cell-Based Bioassay for Potency Determination

Purpose: To measure the biological activity of SHR-1819 by assessing its ability to inhibit IL-4 or IL-13 induced cellular responses.[5]


Methodology:

- Cell Culture: Culture a responsive cell line (e.g., TF-1 cells) that proliferates in response to IL-4 or IL-13.[5]
- Assay Setup: Seed the cells in a 96-well plate.
- Sample Preparation: Prepare a serial dilution of the SHR-1819 stability sample and a reference standard.
- Incubation: Add the diluted SHR-1819 samples and reference standard to the cells, followed by a fixed concentration of IL-4 or IL-13. Incubate for a specified period (e.g., 48-72 hours).
- Cell Viability Measurement: Add a cell proliferation reagent (e.g., MTT or resazurin) and measure the signal (absorbance or fluorescence) according to the manufacturer's instructions.
- Data Analysis: Plot the cell viability against the antibody concentration and fit the data to a four-parameter logistic curve. Calculate the relative potency of the stability sample compared to the reference standard.


Visualizations

The following diagrams illustrate key concepts related to SHR-1819 and its stability assessment.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Long-Term Stability of SHR-1819 in Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383230#long-term-stability-of-shr-1819-in-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com